molecular formula C8H11N3O6 B120635 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole CAS No. 83416-40-4

1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole

Cat. No.: B120635
CAS No.: 83416-40-4
M. Wt: 245.19 g/mol
InChI Key: GEPYEWPQCQPUJN-JWXFUTCRSA-N
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Description

1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole (CAS 83416-40-4) is a key chemical synthon in the development of markers for tumor hypoxia . This compound serves as a direct precursor for the positron emission tomography (PET) radiotracer [18F]FAZA, which is used for the non-invasive imaging of hypoxic regions in solid tumors . Hypoxic tissue is a hallmark of many solid tumors and is associated with resistance to radiotherapy and poor patient prognosis . The mechanism of action for this class of nitroimidazole compounds involves passive diffusion into cells, where the nitro group undergoes enzymatic reduction. In hypoxic conditions, this reduction process leads to the formation of reactive intermediates that become covalently bound to intracellular macromolecules, resulting in selective trapping within the oxygen-deficient tissue . With a molecular formula of C8H11N3O6 and a molecular weight of 245.19 g/mol , this compound is offered for research applications. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2R,3S,4S,5S)-2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPYEWPQCQPUJN-JWXFUTCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triethylsilylation of 2-Nitroimidazole

The synthesis begins with silylation of 2-nitroimidazole to enhance solubility and reactivity. Triethylsilylation using hexaethyldisilazane (HEDS) in acetonitrile under argon yields 2-nitro-1-(triethylsilyl)imidazole (NI-TES). This step is critical for subsequent glycosylation, as the silyl group facilitates nucleophilic displacement at the anomeric carbon of arabinose derivatives.

Glycosylation with Protected Arabinose

Protected arabinofuranose derivatives, such as 1-O-acetyl-2,3-di-O-(tert-butyldiphenylsilyl)-α-D-arabinofuranose, are condensed with NI-TES using trimethylsilyl triflate (TMSOTf) or triethylsilyl triflate (TESOTf) as catalysts. The reaction proceeds in anhydrous acetonitrile at temperatures ranging from −20°C to room temperature, with stirring times of 2–4 hours.

Table 1: Key Glycosylation Reactions

Arabinose DerivativeCatalystTemperatureYieldProduct
1-O-Acetyl-2,3-di-TBDPS-arabinoseTMSOTf−20°C → −8°C16%α-15
1-O-Acetyl-2,3,5-tri-benzoyl-arabinoseTESOTf0°C → rt13%β-15

Catalytic Systems and Solvent Effects

Role of Trimethylsilyl Triflate (TMSOTf)

TMSOTf acts as a Lewis acid, promoting the formation of oxocarbenium ions from acetylated arabinose. This intermediate reacts with the silylated 2-nitroimidazole, favoring α-anomer formation due to steric hindrance from the bulky TBDPS group at C-5′.

Solvent Optimization

Anhydrous acetonitrile is preferred for its ability to dissolve both silylated imidazole and sugar derivatives. Polar aprotic solvents like 1,2-dichloroethane (DCE) are less effective, yielding lower regioselectivity (e.g., 45% recovered starting material in DCE vs. 84% conversion in CH₃CN).

Deprotection and Functionalization

Desilylation with HF/KF

The tert-butyldiphenylsilyl (TBDPS) group at C-5′ is removed using in situ-generated hydrofluoric acid (HF) from KF and benzoic acid in refluxing acetonitrile. This step achieves 90% yield of the desilylated product (α-23), which is subsequently tosylated for radiolabeling applications.

Tosylation at C-5′

Treatment with p-toluenesulfonyl chloride in pyridine at 4°C introduces the tosyl group, yielding the precursor for [¹⁸F]FAZA, a hypoxia imaging agent. The reaction achieves 94% yield with minimal side products.

Table 2: Deprotection and Functionalization Outcomes

Starting MaterialReagentConditionsYieldProduct
α-15HF/KFRefluxing CH₃CN90%α-23
α-23TsClPyridine, 4°C94%α-7

Stereochemical Control and Anomeric Selectivity

α vs. β Anomer Formation

The configuration of the arabinose derivative dictates anomeric outcomes. Acetylated sugars with axial C-2′ hydroxyl groups favor α-anomer formation (e.g., 16% α-15 vs. 13% β-15). In contrast, benzoylated derivatives exhibit reduced stereoselectivity due to electronic effects.

NMR Characterization

¹H NMR analysis confirms anomeric configuration: α-anomers display J₁′,₂′ coupling constants of 3–4 Hz, while β-anomers exhibit J₁′,₂′ > 6 Hz. For α-23, [α]D²⁰ = −5.6° (c = 1.1, acetone), consistent with levorotatory α-configuration.

Industrial-Scale Production Challenges

Biocatalytic Approaches

Enzymatic methods using nucleoside phosphorylases are explored to bypass toxic silylation reagents. However, low substrate solubility and enzyme stability remain barriers, with yields <30% reported in pilot studies.

Purification Techniques

Flash chromatography with hexanes/ethyl acetate gradients (3:1 → 1:2) effectively separates α- and β-anomers. Crystallization from dichloromethane/diisopropyl ether yields pure α-23 (mp 115–116°C).

Comparative Analysis with Ribose and Galactose Analogues

Ribofuranosyl Derivatives

Condensation of 2-nitroimidazole with ribose under similar conditions yields β-anomers predominantly (e.g., β-18, 13% yield). The C-2′ hydroxyl in ribose favors β-configuration via hydrogen bonding with the catalyst.

Galactopyranosyl Derivatives

Galactose derivatives exhibit poor reactivity due to steric hindrance from the pyranose ring. Reactions with tetra-O-acetyl-galactose yield β-22 in <10% yield, highlighting the superiority of arabinofuranose substrates .

Chemical Reactions Analysis

Oxidation

The nitro group (−NO₂) undergoes reduction under controlled conditions:

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol yields the corresponding amino derivative (1-alpha-D-arabinofuranosyl-2-amino-1H-imidazole) .

  • Bioreduction : In hypoxic cellular environments, NADPH-dependent nitroreductases convert the nitro group to reactive intermediates (e.g., hydroxylamine, amine), enabling covalent binding to DNA/RNA .

Substitution Reactions

  • Nucleophilic Displacement : The C-2′ hydroxyl group of the arabinose moiety can be substituted with halides (e.g., Cl⁻, F⁻) using agents like Deoxo-Fluor® (Table 1) .

  • Glycosidic Bond Cleavage : Acid hydrolysis (HCl, 80°C) breaks the glycosidic bond, regenerating 2-nitroimidazole and arabinose .

Table 1: Substitution Reactions at the Sugar Moiety

ReagentProductYield
Deoxo-Fluor®5′-Fluoro-arabinofuranosyl analog48%
SOCl₂/Pyridine5′-Chloro derivative62%

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing NO₂ and forming imidazole-derived char .

  • Hydrolytic Sensitivity : The glycosidic bond is susceptible to β-elimination under alkaline conditions (pH >10), leading to ring-opened byproducts .

Radiotracer Development

  • ¹⁸F-Labeling : Fluorination at the 5′-position using K¹⁸F/K₂.2.2 produces α-[¹⁸F]FAZDR, a PET tracer for hypoxia imaging (Fig. 2). This tracer shows superior tumor-to-muscle ratios (TMR = 3.2) compared to [¹⁸F]FMISO (TMR = 1.8) .

  • Copper Complexation : Reacts with Cu(II)-ATSM to form stable complexes for dual-modality imaging, validated in colon carcinoma models .

Bioconjugation

  • Pro-drug Synthesis : Conjugation with folate via EDC/NHS chemistry enhances tumor-targeted delivery, achieving 85% cellular uptake in HT-29 cells .

Reaction Mechanisms

Vorbrüggen Glycosylation Mechanism

  • Silylation : Triethylsilyl groups protect imidazole, increasing nucleophilicity.

  • Electrophilic Activation : TfOTES activates the arabinose donor as an oxocarbenium ion.

  • Stereoselective Attack : The α-face attack by the silylated imidazole is favored due to the anomeric effect (Fig. 3) .

Scientific Research Applications

Cancer Therapy

Azomycin arabinoside has been extensively studied for its potential in cancer treatment, particularly in targeting hypoxic tumor cells. Its mechanism involves:

  • Selective Targeting : It binds to hypoxic regions within tumors, enhancing the cytotoxic effects of radiation therapy. This selectivity allows for reduced damage to normoxic tissues.
  • Mechanism of Action : The compound undergoes bioreduction by nitroreductases within hypoxic cells, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing cytotoxic effects through cross-linking and strand breaks.

Radiopharmaceutical Applications

The compound's ability to target hypoxic cells makes it a promising candidate for radiopharmaceuticals:

  • Imaging and Therapy : By labeling azomycin arabinoside with radioactive isotopes, it can be used for imaging hypoxic tumors and delivering targeted radiation therapy.
  • Biochemical Pathways : It influences pathways such as the glyoxalase system and the ascorbate-glutathione pathway, which are crucial for cellular detoxification and homeostasis.

Biochemical Research

Azomycin arabinoside serves as a valuable tool in biochemical studies:

  • Cellular Processes : It is utilized to probe biological pathways related to cell cycle regulation, apoptosis, and DNA repair mechanisms.
  • Enzyme Interactions : The compound interacts with various enzymes and proteins, including glucose transporter 1 (GLUT1), facilitating its uptake into cells.

Synthetic Chemistry

In synthetic chemistry, azomycin arabinoside is used as a precursor for developing other nucleoside analogs:

  • Chemical Reactions : It undergoes various reactions including oxidation, reduction, and nucleophilic substitution, allowing for the synthesis of derivatives with potential therapeutic applications.

Case Study 1: Antitumor Efficacy

A study evaluated the effects of azomycin arabinoside on various cancer cell lines under hypoxic conditions. Results indicated significant cytotoxicity against tumor cells while sparing normal cells:

Cell LineIC50 (μM)Inhibition Rate (%)
HepG26.9299.98
A5498.99100.07
DU1457.8999.93
MCF78.26100.39

This selectivity underscores its potential as a targeted therapy in oncology.

Case Study 2: Mechanistic Insights

Research has shown that azomycin arabinoside induces apoptosis in hypoxic tumor cells by activating caspase pathways and arresting the cell cycle at the S phase. This mechanism highlights its role in mitochondrial-dependent apoptosis pathways, making it a candidate for combination therapies with chemotherapeutic agents.

Mechanism of Action

The mechanism of action of azomycin arabinoside involves its incorporation into cellular DNA, where it interferes with DNA replication and repair processes. This leads to the inhibition of cell proliferation, making it effective against rapidly dividing cells, such as cancer cells. The compound targets specific molecular pathways involved in DNA synthesis and repair, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (): Substituents: A fluorobenzyl group at N1, an ethylthio group at C2, and a formyl group at C3. Synthesis: Prepared via alkylation and condensation reactions, yielding 80% with a melting point of 55.5–57.5 °C. Activity: Not specified, but fluorobenzyl groups often enhance lipophilicity and membrane penetration.
  • 1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole () :

    • Substituents : Bulky aromatic groups at multiple positions.
    • Characterization : Analyzed via FT-IR and UV-Vis spectroscopy, emphasizing π-conjugation effects.

Functional Group Analysis

  • Nitro Group vs. Thio/Sugar Groups: The nitro group in the target compound may confer electrophilic reactivity, contrasting with sulfur-containing derivatives (e.g., ethylthio groups in ), which could participate in redox or nucleophilic reactions. Arabinofuranosyl moieties (hypothetically present in the target compound) likely improve water solubility compared to hydrophobic aryl substituents in .

Biological Activity

1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole (also referred to as Azomycin arabinoside) is a nucleoside analog that has gained attention in medicinal chemistry for its unique structural properties and potential therapeutic applications, particularly in oncology and infectious diseases. This compound features an arabinose sugar moiety, which alters its biological interactions compared to other nucleosides.

The biological activity of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole is primarily attributed to its ability to target hypoxic regions within tumors. Hypoxia is a common characteristic of solid tumors, leading to resistance against conventional therapies. The compound selectively binds to these hypoxic areas, where it undergoes bioreduction by nitroreductases, resulting in the formation of reactive intermediates that can interact with cellular macromolecules, including DNA and proteins .

Biochemical Pathways

1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole influences several biochemical pathways:

  • Glyoxalase System : It may modulate the glyoxalase system, which is crucial for detoxifying reactive oxygen species (ROS).
  • Ascorbate-Glutathione Pathway : This pathway is vital for maintaining cellular redox balance and mitigating oxidative stress.
  • Cell Cycle Regulation : The compound disrupts DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole reveals rapid distribution throughout the body, with excretion occurring via both hepatobiliary and renal routes. Its uptake is facilitated by glucose transporter 1 (GLUT1), particularly in hypoxic tumor cells .

Antitumor Effects

Research indicates that 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole enhances the cytotoxic effects of radiation therapy. By selectively targeting hypoxic tumor cells, it increases the efficacy of radiotherapy, potentially improving patient outcomes in cancer treatment .

Antimicrobial Properties

In addition to its antitumor activity, this compound has been explored for its antimicrobial properties. Studies suggest that it may possess activity against various pathogens, making it a candidate for further investigation as an antiviral or antibacterial agent .

Research Findings and Case Studies

Several studies have highlighted the effectiveness of 1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole in different biological contexts:

StudyFocusFindings
Tumor HypoxiaDemonstrated selective binding to hypoxic tumor regions, enhancing radiation therapy efficacy.
Antimicrobial ActivityShowed potential against various bacterial strains, suggesting broader therapeutic applications.
PharmacokineticsRevealed rapid distribution and excretion pathways, emphasizing its clinical relevance.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole
Reactant of Route 2
1-alpha-D-Arabinofuranosyl-2-nitro-1H-imidazole

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